Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-
CAS No.: 108097-99-0
Cat. No.: VC20795763
Molecular Formula: C17H11BrN4O5
Molecular Weight: 431.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108097-99-0 |
|---|---|
| Molecular Formula | C17H11BrN4O5 |
| Molecular Weight | 431.2 g/mol |
| IUPAC Name | 2-[[2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C17H11BrN4O5/c18-8-5-6-12-10(7-8)13(14(23)19-12)21-22-16(25)15(24)20-11-4-2-1-3-9(11)17(26)27/h1-7,19,23H,(H,20,24)(H,26,27) |
| Standard InChI Key | MHHDLZJJCBJXPZ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Introduction
Chemical Structure and Properties
Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is a complex benzoic acid derivative featuring a distinctive structural arrangement that contributes to its biochemical properties. The compound incorporates a 5-bromo-substituted indole ring fused with a hydrazino-oxoacetyl group, combining aromatic, heterocyclic, and hydrazide functionalities in a single molecule. This structural complexity distinguishes it from simpler benzoic acid derivatives and contributes to its potential therapeutic value.
Chemical Identifiers and Physical Properties
The compound is characterized by several key identifiers and physical properties that define its chemical profile and behavior in various environments.
| Property | Value |
|---|---|
| CAS Number | 108097-99-0 |
| Molecular Formula | C17H11BrN4O5 |
| Molecular Weight | 431.2 g/mol |
| IUPAC Name | 2-[[2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |
The structure contains multiple functional groups including a carboxylic acid, amide linkages, a bromine substituent, and an indole core, creating a compound with diverse chemical reactivity potential. The presence of these functional groups enables various types of interactions with biological systems, including hydrogen bonding, π-stacking, and potential covalent modifications.
Structural Features
The key structural components of this compound include:
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A benzoic acid core with an amino substituent at the 2-position
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A 5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene group
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A hydrazino bridge connecting the indole and oxoacetyl moieties
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An oxoacetyl group linking to the amino substituent of the benzoic acid
These structural features provide the compound with unique physicochemical properties, including solubility characteristics, acid-base behavior, and potential for interactions with biological macromolecules. The bromine substituent at the 5-position of the indole ring likely influences the electronic properties of the molecule, potentially enhancing its biological activity compared to non-halogenated analogs.
Biological Activities
Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- and related compounds have demonstrated several promising biological activities that highlight their potential therapeutic value.
Antimicrobial Properties
Benzoic acid derivatives, particularly those containing indole and hydrazone moieties, often exhibit antimicrobial activity against a range of pathogens. Compounds structurally similar to the target molecule have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromine substituent may enhance this activity by influencing the compound's lipophilicity and cellular penetration.
Antioxidant Effects
The antioxidant capacity of benzoic acid derivatives contributes to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of aging and neurodegenerative disorders. The indole structure in this compound is especially notable, as indole derivatives are known for their free radical scavenging capabilities.
Anti-inflammatory Activity
Studies suggest that compounds containing hydrazone linkages and indole cores can modulate inflammatory responses. This makes them potential candidates for treating inflammatory conditions. The specific mechanisms may involve inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory cascades.
Structure-Activity Relationships
Role of the Bromine Substituent
The bromine atom at the 5-position of the indole ring likely plays a significant role in determining the compound's biological activity. Halogen substitutions often:
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Enhance lipophilicity, improving membrane permeability
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Influence the electronic properties of the aromatic system
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Provide additional binding interactions with target proteins
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Potentially increase metabolic stability
Comparison with the non-brominated analog (CAS: 108097-98-9) could provide insights into the specific contributions of this substituent. The additional bromine increases the molecular weight from 352.3 g/mol to 431.2 g/mol and likely alters the compound's pharmacokinetic properties.
Importance of the Hydrazino Linkage
The hydrazino bridge is a critical structural feature that distinguishes this class of compounds. Studies on similar hydrazone derivatives have shown that this linkage contributes significantly to their biological activities, particularly in antiplatelet effects . The hydrazino group can form hydrogen bonds with biological targets and may serve as a flexible linker that allows the molecule to adopt optimal conformations for binding.
Comparative Analysis
Understanding the relative advantages of Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- requires comparison with structurally similar compounds.
Comparison with Non-brominated Analog
The non-brominated analog, Benzoic acid, 2-((((1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-, differs only in the absence of the bromine atom at the 5-position of the indole ring. This structural difference likely influences:
Relationship to Other Indole Hydrazones
The compound belongs to a broader class of indole-based hydrazones that have demonstrated various biological activities . Research on indole-3-carboxaldehyde phenylhydrazone has shown excellent inhibition of platelet aggregation induced by arachidonic acid, with an IC50 of 10 μM. This suggests that the basic indole-hydrazone scaffold has inherent antiplatelet properties that may be modified by additional structural elements.
Future Research Directions
Further investigation of Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- should focus on several key areas to fully understand its potential and optimize its properties for specific applications.
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies would help identify which structural components are essential for specific biological activities. This could involve synthesizing a series of analogs with variations in:
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The position and nature of the halogen substituent
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The linking groups between major structural components
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Substituents on the benzoic acid ring
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Modifications to the indole core
Mechanism of Action Investigations
Determining the precise mechanisms through which this compound exerts its biological effects would provide valuable insights for drug development. This might include:
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Identification of specific protein targets
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Characterization of binding modes and interactions
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Elucidation of downstream cellular effects
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Determination of structure-based selectivity
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound would be crucial for evaluating its potential as a therapeutic agent. The presence of the bromine substituent likely influences these properties compared to the non-brominated analog.
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